molecular formula C27H23N5O5 B11668881 4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(2-hydroxy-5-nitrophenyl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol

4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(2-hydroxy-5-nitrophenyl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol

Cat. No.: B11668881
M. Wt: 497.5 g/mol
InChI Key: AHPPLTOUIQKSLN-UHFFFAOYSA-N
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Description

4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(2-hydroxy-5-nitrophenyl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(2-hydroxy-5-nitrophenyl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol typically involves the reaction of hydrazine derivatives with ethyl acetoacetate. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 0-78°C . The reaction can be carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve scalable solvent-free reactions to minimize environmental impact and reduce costs. The use of diketene as a starting material has also been reported, providing high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(2-hydroxy-5-nitrophenyl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives.

Mechanism of Action

The mechanism of action of 4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(2-hydroxy-5-nitrophenyl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways . For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(2-hydroxy-5-nitrophenyl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol is unique due to its complex structure, which allows for diverse chemical modifications and potential biological activities. Its combination of hydroxy, nitro, and pyrazole groups provides a versatile platform for further functionalization and exploration in various scientific fields.

Properties

Molecular Formula

C27H23N5O5

Molecular Weight

497.5 g/mol

IUPAC Name

4-[(2-hydroxy-5-nitrophenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C27H23N5O5/c1-16-23(26(34)30(28-16)18-9-5-3-6-10-18)25(21-15-20(32(36)37)13-14-22(21)33)24-17(2)29-31(27(24)35)19-11-7-4-8-12-19/h3-15,25,28-29,33H,1-2H3

InChI Key

AHPPLTOUIQKSLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=C(C=CC(=C3)[N+](=O)[O-])O)C4=C(NN(C4=O)C5=CC=CC=C5)C

Origin of Product

United States

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